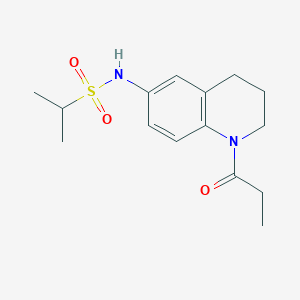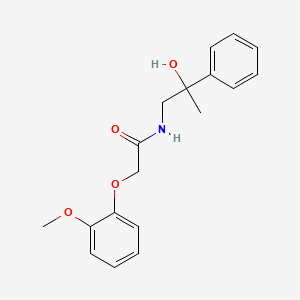![molecular formula C16H12F3N3O2S B6495849 N-{2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl}-2,1,3-benzothiadiazole-5-carboxamide CAS No. 1351621-88-9](/img/structure/B6495849.png)
N-{2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl}-2,1,3-benzothiadiazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a benzothiadiazole derivative with a trifluoromethylphenyl group and a carboxamide group. The trifluoromethyl group is a strong electron-withdrawing group, which can significantly affect the chemical behavior of the compound . The benzothiadiazole group is a heterocyclic compound, which is often found in various pharmaceuticals and agrochemicals .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a benzothiadiazole ring, a trifluoromethylphenyl group, and a carboxamide group . The trifluoromethyl group is a strong electron-withdrawing group, which can affect the electronic distribution in the molecule .Chemical Reactions Analysis
The chemical reactions of this compound would be influenced by the functional groups present in the molecule. The trifluoromethyl group is quite stable and resistant to many chemical reactions . The carboxamide group can participate in various reactions such as hydrolysis, reduction, and condensation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the trifluoromethyl group can increase the compound’s lipophilicity, which can affect its solubility and permeability . The benzothiadiazole group can contribute to the compound’s UV-visible absorption properties .Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of N-{2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl}-2,1,3-benzothiadiazole-5-carboxamide (also known as F6200-2093 or VU0536442-1), focusing on six unique applications:
Anticancer Research
This compound has shown potential in anticancer research due to its ability to inhibit specific cancer cell lines. The trifluoromethyl group enhances its lipophilicity, allowing better cell membrane penetration, which is crucial for targeting intracellular cancer pathways. Studies have indicated its efficacy in reducing tumor growth and inducing apoptosis in cancer cells .
Neuroprotective Agents
F6200-2093 has been investigated for its neuroprotective properties. The benzothiadiazole moiety is known for its role in modulating neuroinflammatory pathways. Research has demonstrated that this compound can protect neurons from oxidative stress and inflammation, making it a promising candidate for treating neurodegenerative diseases like Alzheimer’s and Parkinson’s .
Antimicrobial Activity
The compound exhibits significant antimicrobial properties. Its structure allows it to disrupt bacterial cell walls and inhibit the growth of various Gram-positive and Gram-negative bacteria. This makes it a potential candidate for developing new antibiotics, especially in the face of rising antibiotic resistance .
Anti-inflammatory Applications
F6200-2093 has been studied for its anti-inflammatory effects. The presence of the benzothiadiazole ring contributes to its ability to inhibit pro-inflammatory cytokines and enzymes such as COX-2. This makes it a potential therapeutic agent for treating chronic inflammatory conditions like rheumatoid arthritis and inflammatory bowel disease .
Photodynamic Therapy
In the field of photodynamic therapy (PDT), this compound has shown promise due to its ability to generate reactive oxygen species (ROS) upon light activation. This property is useful for targeting and destroying cancer cells or pathogens with minimal damage to surrounding healthy tissues. Its application in PDT could lead to more effective and less invasive treatment options .
Mechanism of Action
The mechanism of action of this compound would depend on its intended use. For example, if it’s used as a pharmaceutical, it would interact with biological targets in the body to exert its effects . The trifluoromethyl group can enhance the lipophilicity and metabolic stability of the compound, which can affect its bioavailability and activity .
Future Directions
properties
IUPAC Name |
N-[2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl]-2,1,3-benzothiadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F3N3O2S/c17-16(18,19)11-4-1-9(2-5-11)14(23)8-20-15(24)10-3-6-12-13(7-10)22-25-21-12/h1-7,14,23H,8H2,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPKONCBNPQGZKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CNC(=O)C2=CC3=NSN=C3C=C2)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F3N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{3-methyl-4-[(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl]phenyl}propanamide](/img/structure/B6495777.png)
![N-(5-chloro-2-methylphenyl)-N'-[(4-hydroxyoxan-4-yl)methyl]ethanediamide](/img/structure/B6495790.png)


![4-chloro-N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide](/img/structure/B6495815.png)
![5-chloro-N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]thiophene-2-sulfonamide](/img/structure/B6495817.png)






![N-{3-methyl-4-[(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)sulfamoyl]phenyl}acetamide](/img/structure/B6495843.png)